![molecular formula C22H21ClFN3O3S B1683883 4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid CAS No. 1010085-13-8](/img/structure/B1683883.png)
4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid
Descripción general
Descripción
MK-5108 es una nueva molécula pequeña que actúa como un inhibidor altamente selectivo de la quinasa Aurora-A. La quinasa Aurora-A es una quinasa serina/treonina que juega un papel fundamental en la regulación de la mitosis, incluida la maduración de los centriolos, el ensamblaje del huso y la alineación de los cromosomas . La sobreexpresión de la quinasa Aurora-A se observa con frecuencia en varios cánceres humanos, lo que la convierte en un objetivo potencial para terapias contra el cáncer .
Métodos De Preparación
La ruta de síntesis implica la preparación de ácido 4-(3-cloro-2-fluorofenoxi)-1-[(6-(1,3-tiazol-2-ilamino)piridin-2-il)metil]ciclohexano-1-carboxílico . Las condiciones de reacción generalmente incluyen el uso de solventes como el dimetilsulfóxido (DMSO) y reactivos como el tetrakempéptido y el trifosfato de adenosina (ATP) . Los métodos de producción industrial implican optimizar estas condiciones de reacción para lograr un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
MK-5108 se somete a varios tipos de reacciones químicas, incluida la inhibición competitiva de la quinasa Aurora-A al unirse al sitio de unión del ATP. Esta inhibición interrumpe la función normal de la quinasa Aurora-A, lo que lleva al arresto del ciclo celular y, en última instancia, a la muerte celular en las células cancerosas. Los reactivos comunes utilizados en estas reacciones incluyen ATP y tetrakempéptido . Los principales productos formados a partir de estas reacciones son la histona H3 fosforilada y la inhibición de la autofosforilación de Aurora-A .
Aplicaciones Científicas De Investigación
MK-5108 tiene importantes aplicaciones de investigación científica, particularmente en el campo de la terapia contra el cáncer. Ha demostrado una potente actividad antitumoral en estudios preclínicos que involucran varios tipos de cáncer, incluidos los cánceres de mama, cervical, colorrectal, ovárico y pancreático . MK-5108 actualmente se está probando en ensayos clínicos como agente único o en combinación con terapias de taxanos existentes, como el docetaxel . Además, se utiliza en investigación para estudiar el papel de la quinasa Aurora-A en la mitosis y su potencial como objetivo terapéutico .
Mecanismo De Acción
MK-5108 ejerce sus efectos actuando como un inhibidor competitivo de la quinasa Aurora-A. Se une al bolsillo de unión al ATP de la enzima, evitando que el ATP se una. Esta interrupción de la unión del ATP conduce a la inhibición de la actividad de la quinasa Aurora-A, lo que provoca el arresto del ciclo celular en la fase G2-M e induce finalmente la muerte celular en las células cancerosas. Los objetivos moleculares involucrados incluyen la quinasa Aurora-A y sus sustratos, como la histona H3 fosforilada .
Comparación Con Compuestos Similares
MK-5108 es único en su alta selectividad para la quinasa Aurora-A sobre otras quinasas, incluidas Aurora-B y Aurora-C . Los compuestos similares incluyen TAS-119, que también se dirige a la quinasa Aurora-A pero tiene efectos inhibitorios adicionales en las vías de la quinasa receptora de tropomiosina (TRK) . Otros compuestos similares son MLN8054 y MLN8237, que son menos selectivos para la quinasa Aurora-A en comparación con MK-5108 . La singularidad de MK-5108 radica en su robusta selectividad y potente actividad antitumoral .
Actividad Biológica
4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid, commonly referred to as MK-5108, is a synthetic small molecule recognized for its potential therapeutic applications, particularly in oncology. This compound acts as a selective inhibitor of Aurora-A kinase, an essential enzyme involved in cell cycle regulation. Its structural uniqueness and biological activity make it a subject of extensive research in cancer therapeutics.
Chemical Structure and Properties
The molecular formula of MK-5108 is C₁₈H₁₈ClF₁N₂O₂S, with a molecular weight of approximately 461.9 g/mol. The compound features a cyclohexane ring, a carboxylic acid group, and a thiazole-substituted aminopyridine moiety. These structural components contribute to its biological activity and selectivity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈ClF₁N₂O₂S |
Molecular Weight | 461.9 g/mol |
IUPAC Name | This compound |
CAS Number | 1010085-13-8 |
MK-5108 functions primarily as an Aurora-A kinase inhibitor. Aurora-A kinase is crucial for several mitotic processes including centrosome maturation and spindle assembly. By binding to the ATP-binding site of this kinase, MK-5108 disrupts its function, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism underpins its potential efficacy against various malignancies.
Antitumor Activity
Preclinical studies have demonstrated that MK-5108 exhibits significant antitumor activity across multiple cancer types, including:
- Breast Cancer
- Cervical Cancer
- Colorectal Cancer
- Ovarian Cancer
- Pancreatic Cancer
In vitro assays have shown that MK-5108 effectively inhibits tumor growth in various cancer cell lines. For instance, studies reported IC50 values indicating the concentration required to inhibit cell growth by 50%, which highlights its potency.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals that MK-5108's unique combination of functional groups may confer superior selectivity against specific kinases compared to other Aurora kinase inhibitors.
Compound Name | Structural Features | Biological Activity |
---|---|---|
MK-5108 | Phenoxy group + Thiazole-pyridine structure | Potent antitumor activity across multiple cancer types |
GSK1070916 | Similar thiazole-pyridine structure | Inhibits Aurora kinases with potential anticancer effects |
AZD1152-HQPA | Related to Aurora kinase inhibition | High efficacy in preclinical cancer models |
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of MK-5108 in xenograft models. For example, oral administration at doses of 100 mg/kg resulted in significant tumor regression in murine models of breast and ovarian cancer. These findings suggest that MK-5108 not only inhibits tumor growth but may also enhance survival rates in treated subjects.
Notable Research Outcomes
- Inhibition of Tumor Growth : In xenograft studies using human tumor cell lines, MK-5108 led to a reduction in tumor volume.
- Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with MK-5108 resulted in an accumulation of cells in the G2/M phase, confirming its role as a cell cycle inhibitor.
- Induction of Apoptosis : Western blot analysis showed increased levels of pro-apoptotic markers following treatment with MK-5108.
Propiedades
IUPAC Name |
4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O3S/c23-16-4-2-5-17(19(16)24)30-15-7-9-22(10-8-15,20(28)29)13-14-3-1-6-18(26-14)27-21-25-11-12-31-21/h1-6,11-12,15H,7-10,13H2,(H,28,29)(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVIRAZGMYMNNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1OC2=C(C(=CC=C2)Cl)F)(CC3=NC(=CC=C3)NC4=NC=CS4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026054 | |
Record name | MK-5108 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1010085-13-8 | |
Record name | MK-5108 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010085138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-5108 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12556 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MK-5108 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MK-5108 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8J407531S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.